Cas no 1198082-39-1 (benzyl N-(3-cyanothiophen-2-yl)carbamate)

benzyl N-(3-cyanothiophen-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- 1198082-39-1
- EN300-6258973
- benzyl N-(3-cyanothiophen-2-yl)carbamate
-
- Inchi: 1S/C13H10N2O2S/c14-8-11-6-7-18-12(11)15-13(16)17-9-10-4-2-1-3-5-10/h1-7H,9H2,(H,15,16)
- InChI Key: YFLXLIMLCXXKTM-UHFFFAOYSA-N
- SMILES: S1C=CC(C#N)=C1NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 258.04629874g/mol
- Monoisotopic Mass: 258.04629874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 90.4Ų
benzyl N-(3-cyanothiophen-2-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6258973-1.0g |
benzyl N-(3-cyanothiophen-2-yl)carbamate |
1198082-39-1 | 1g |
$385.0 | 2023-05-25 | ||
Enamine | EN300-6258973-0.05g |
benzyl N-(3-cyanothiophen-2-yl)carbamate |
1198082-39-1 | 0.05g |
$323.0 | 2023-05-25 | ||
Enamine | EN300-6258973-10.0g |
benzyl N-(3-cyanothiophen-2-yl)carbamate |
1198082-39-1 | 10g |
$1654.0 | 2023-05-25 | ||
Enamine | EN300-6258973-0.5g |
benzyl N-(3-cyanothiophen-2-yl)carbamate |
1198082-39-1 | 0.5g |
$370.0 | 2023-05-25 | ||
Enamine | EN300-6258973-5.0g |
benzyl N-(3-cyanothiophen-2-yl)carbamate |
1198082-39-1 | 5g |
$1115.0 | 2023-05-25 | ||
Enamine | EN300-6258973-0.25g |
benzyl N-(3-cyanothiophen-2-yl)carbamate |
1198082-39-1 | 0.25g |
$354.0 | 2023-05-25 | ||
Enamine | EN300-6258973-0.1g |
benzyl N-(3-cyanothiophen-2-yl)carbamate |
1198082-39-1 | 0.1g |
$339.0 | 2023-05-25 | ||
Enamine | EN300-6258973-2.5g |
benzyl N-(3-cyanothiophen-2-yl)carbamate |
1198082-39-1 | 2.5g |
$754.0 | 2023-05-25 |
benzyl N-(3-cyanothiophen-2-yl)carbamate Related Literature
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
Additional information on benzyl N-(3-cyanothiophen-2-yl)carbamate
Comprehensive Overview of Benzyl N-(3-cyanothiophen-2-yl)carbamate (CAS No. 1198082-39-1)
Benzyl N-(3-cyanothiophen-2-yl)carbamate (CAS No. 1198082-39-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique thiophene backbone and carbamate functional group, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, featuring a cyanothiophene moiety, offers distinct reactivity patterns, making it valuable for designing novel drug candidates and functional materials.
The growing interest in heterocyclic compounds like benzyl N-(3-cyanothiophen-2-yl)carbamate aligns with current trends in drug discovery, where researchers prioritize scaffolds with improved binding affinity and metabolic stability. Searches for "thiophene derivatives in medicinal chemistry" or "carbamate-based drug intermediates" reflect the compound's relevance in addressing challenges such as antibiotic resistance and targeted cancer therapies. Its CAS No. 1198082-39-1 is frequently queried in patent databases, underscoring its industrial applicability.
From a synthetic perspective, benzyl N-(3-cyanothiophen-2-yl)carbamate exemplifies the convergence of green chemistry principles and high-yield methodologies. Recent publications highlight its role in catalytic amidation reactions, a hotspot for sustainable synthesis. The compound's cyano group further enables click chemistry applications, resonating with the demand for modular molecular architectures in material science. Queries like "cyanothiophene applications in OLEDs" or "carbamate protecting groups" indicate its cross-disciplinary utility.
Analytical characterization of CAS No. 1198082-39-1 typically involves advanced techniques such as HPLC-MS and NMR spectroscopy, topics frequently searched alongside "purity analysis of pharmaceutical intermediates." Regulatory compliance with ICH guidelines ensures its suitability for GMP-grade production, a critical consideration for manufacturers optimizing workflows for high-value fine chemicals.
In conclusion, benzyl N-(3-cyanothiophen-2-yl)carbamate represents a compelling case study in modern organic chemistry. Its structural features address multiple pain points in R&D, from fragment-based drug design to eco-compatible synthesis routes. As the scientific community explores "AI-driven compound optimization" and "biodegradable agrochemicals," this compound's adaptability positions it as a key player in next-generation innovations.
1198082-39-1 (benzyl N-(3-cyanothiophen-2-yl)carbamate) Related Products
- 2361863-20-7(N-(2-Fluoro-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide)
- 2228736-86-3(1-(2-bromo-5-chlorophenyl)methyl-N-methylcyclopropan-1-amine)
- 2138208-54-3(4-chloro-1-cyclopropylpiperidine-4-carboxylic acid)
- 1368793-75-2(1-(5-chlorothiophen-2-yl)cyclopropylmethanamine)
- 727982-67-4(2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline)
- 2034501-89-6(2-{[1-(3,4-dihydro-1H-2-benzopyran-3-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine)
- 2229318-35-6(2,2-difluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine)
- 1352306-36-5(2-Fluoro-3,6-dimethoxybenzoyl chloride)
- 1805149-91-0(Methyl 3-(difluoromethyl)-5-methoxy-6-methylpyridine-2-carboxylate)
- 2640847-05-6(5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine)




